molecular formula C41H52N6O7S B12278858 Fmoc-Arg(Pbf)-Pro-NHEt

Fmoc-Arg(Pbf)-Pro-NHEt

Cat. No.: B12278858
M. Wt: 773.0 g/mol
InChI Key: FVRJWJNFHAKFBW-HEVIKAOCSA-N
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Description

Fmoc-Arg(Pbf)-Pro-NHEt is a compound used in peptide synthesis. It is a derivative of arginine, proline, and N-ethylamide, with specific protective groups to facilitate peptide bond formation. The compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-Pro-NHEt involves several steps:

    Esterification of Arginine: The carboxyl group of arginine is esterified.

    Protection of Amino and Guanidine Groups: The amino group is protected with a Boc (tert-butyloxycarbonyl) group, and the guanidine group is protected with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

    Deprotection of Boc Group: The Boc group is removed.

    Introduction of Fmoc Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to the amino group.

    Coupling with Proline and N-Ethylamide: The protected arginine is coupled with proline and N-ethylamide to form the final compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Solvents like N-butylpyrrolidinone (NBP) are used as alternatives to hazardous solvents like DMF (dimethylformamide) to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Pbf)-Pro-NHEt undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

Chemistry

Fmoc-Arg(Pbf)-Pro-NHEt is widely used in peptide synthesis, allowing for the creation of complex peptides with high precision. It is particularly useful in the synthesis of peptides for research and therapeutic purposes .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It helps in the development of peptide-based drugs and diagnostics .

Medicine

This compound is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders. Its stability and ease of deprotection make it ideal for creating peptides with specific biological activities .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and biotechnological applications .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-Pro-NHEt involves the formation of peptide bonds through coupling reactions. The protective groups (Fmoc and Pbf) ensure that the amino and guanidine groups are protected during the synthesis, preventing unwanted side reactions. The compound targets specific amino acids and facilitates the formation of peptide chains .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Arg(Pbf)-Pro-NHEt but uses Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) as the protective group.

    Fmoc-Arg(Mtr)-OH: Uses Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) as the protective group.

    Fmoc-Arg(Tos)-OH: Uses Tos (tosyl) as the protective group

Uniqueness

This compound is unique due to its specific protective groups (Fmoc and Pbf), which provide stability and ease of deprotection. The use of N-ethylamide further enhances its stability and makes it suitable for various applications in peptide synthesis .

Properties

Molecular Formula

C41H52N6O7S

Molecular Weight

773.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C41H52N6O7S/c1-7-43-37(48)34-19-13-21-47(34)38(49)33(45-40(50)53-23-32-29-16-10-8-14-27(29)28-15-9-11-17-30(28)32)18-12-20-44-39(42)46-55(51,52)36-25(3)24(2)35-31(26(36)4)22-41(5,6)54-35/h8-11,14-17,32-34H,7,12-13,18-23H2,1-6H3,(H,43,48)(H,45,50)(H3,42,44,46)/t33-,34-/m0/s1

InChI Key

FVRJWJNFHAKFBW-HEVIKAOCSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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